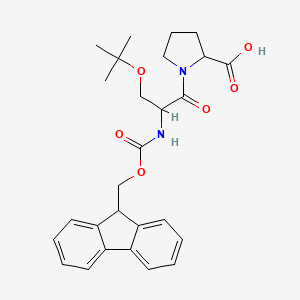
N-Alpha-Fmoc-o-tert-butyl-L-serinyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Alpha-Fmoc-o-tert-butyl-L-serinyl-L-proline: is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis. The tert-butyl group protects the hydroxyl group of serine, making it stable under basic conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Alpha-Fmoc-o-tert-butyl-L-serinyl-L-proline involves several steps:
Protection of the Amino Group: The amino group of L-serine is protected using the Fmoc group. This is typically achieved by reacting L-serine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Protection of the Hydroxyl Group: The hydroxyl group of serine is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Coupling with L-Proline: The protected L-serine is then coupled with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product is subjected to rigorous quality control tests to ensure purity and consistency.
化学反应分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group can be removed using acidic conditions like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using coupling reagents like DCC or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for tert-butyl removal.
Coupling: DCC or DIC in the presence of DMAP or hydroxybenzotriazole (HOBt).
Major Products:
Deprotected Amino Acids: Removal of protecting groups yields free amino acids.
Peptides: Coupling reactions yield longer peptide chains.
科学研究应用
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Solid-Phase Synthesis: Employed in solid-phase peptide synthesis (SPPS) for the stepwise construction of peptides.
Biology:
Protein Engineering: Utilized in the design and synthesis of novel proteins with specific functions.
Enzyme Studies: Helps in the study of enzyme-substrate interactions by providing modified peptides.
Medicine:
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Vaccine Research: Plays a role in the development of peptide-based vaccines.
Industry:
Biotechnology: Applied in the production of synthetic peptides for various industrial applications.
Pharmaceuticals: Integral in the manufacturing of peptide-based pharmaceuticals.
作用机制
Mechanism: The compound acts as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The tert-butyl group protects the hydroxyl group of serine, ensuring stability under basic conditions.
Molecular Targets and Pathways:
Peptide Bond Formation: Facilitates the formation of peptide bonds between amino acids.
Protecting Group Chemistry: The Fmoc and tert-butyl groups are selectively removed under specific conditions to reveal reactive sites for further coupling.
相似化合物的比较
N-Alpha-Fmoc-o-tert-butyl-L-threonine: Similar structure but with a threonine residue instead of serine.
N-Fmoc-O-tert-butyl-L-serine: Lacks the proline residue, used in similar peptide synthesis applications.
N-Fmoc-N-methyl-O-tert-butyl-L-threonine: Contains a methylated threonine residue.
Uniqueness:
Combination of Protecting Groups: The presence of both Fmoc and tert-butyl groups provides dual protection, making it versatile in peptide synthesis.
Proline Residue: The inclusion of L-proline adds rigidity to the peptide chain, influencing the overall structure and function of the synthesized peptides.
属性
分子式 |
C27H32N2O6 |
|---|---|
分子量 |
480.6 g/mol |
IUPAC 名称 |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-16-22(24(30)29-14-8-13-23(29)25(31)32)28-26(33)34-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-23H,8,13-16H2,1-3H3,(H,28,33)(H,31,32) |
InChI 键 |
ZEGKALAMRJSQJC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


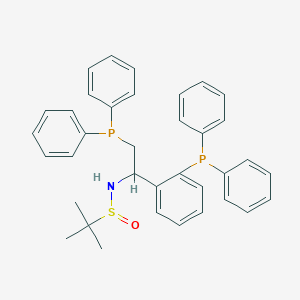
![Tert-butyl N-[2-(benzyloxy)-1-(oxiran-2-YL)ethyl]carbamate](/img/structure/B12505455.png)
methanone](/img/structure/B12505461.png)
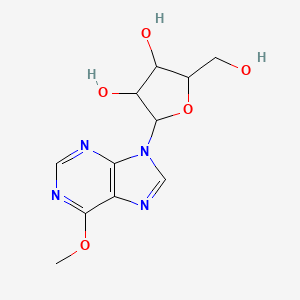
![2-(Diphenylmethyl)-6-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12505475.png)

![zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12505500.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12505505.png)
![1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12505518.png)
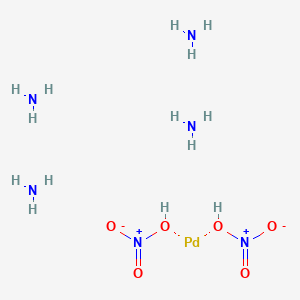
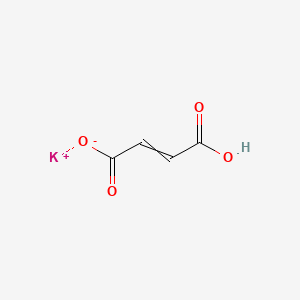
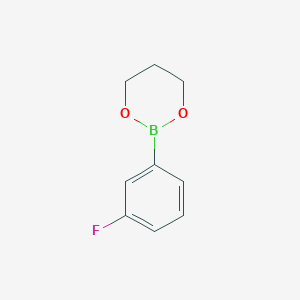
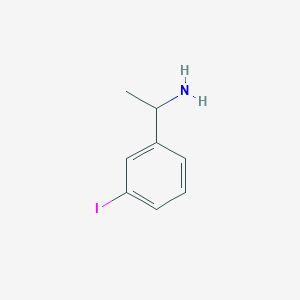
![2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol](/img/structure/B12505558.png)
